4'-Methylaceto-D3-phenone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trideuterio-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKZMNRKLCTJAY-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methylaceto D3 Phenone and Analogs
Strategies for Site-Selective Deuteration of Acetophenone (B1666503) Derivatives
Site-selective deuteration allows for the specific replacement of hydrogen with deuterium (B1214612) at a particular position within a molecule. This targeted approach is essential for understanding metabolic pathways and optimizing drug properties. nih.gov
Direct Deuterium-Labeling Approaches
Direct deuterium-labeling involves the exchange of C-H bonds with C-D bonds in a single step, often facilitated by a catalyst. acs.org Iridium-based catalysts are particularly effective for the ortho-deuteration of acetophenone derivatives. acs.orguni-rostock.de The ketone functional group directs the iridium catalyst to the ortho-positions of the aromatic ring, facilitating hydrogen-deuterium exchange. acs.orgd-nb.info For instance, using an iridium(I) NHC/phosphine catalyst, acetophenone can undergo ortho-deuteration. acs.org
Another direct approach involves the α-deuteration of the methyl group of acetophenones. Base-catalyzed exchange using a deuterium source like D₂O is a common method. researchgate.net For example, BaO has been shown to be an effective catalyst for the α-deuteration of various ketones with high deuterium incorporation. researchgate.net
| Catalyst/Reagent | Position of Deuteration | Deuterium Source | Reference |
| Iridium(I) NHC/phosphine catalyst | Ortho-position of the aromatic ring | D₂ gas | acs.org |
| BaO | α-position of the methyl group | D₂O | researchgate.net |
| [RuCl₂(PPh₃)₃] with KOD | Carbonyl-bound methyl group | D₂O | d-nb.infonih.gov |
Hydrogen Isotope Exchange (HIE) Methods
Hydrogen Isotope Exchange (HIE) is a powerful technique for introducing deuterium into organic molecules, often at a late stage in the synthesis. acs.org HIE reactions are typically equilibrium processes, often requiring an excess of the deuterium source to achieve high levels of isotopic enrichment. acs.org
Iridium-catalyzed HIE reactions have been extensively studied for acetophenone and its derivatives. acs.orgchemrxiv.org The choice of catalyst and reaction conditions can influence the selectivity of deuteration. For example, certain iridium catalysts can selectively deuterate the ortho-position of the aromatic ring, directed by the ketone group. acs.orgchemrxiv.org The relative rate of deuteration can be influenced by the directing group's ability to coordinate with the metal center. rsc.org
Ruthenium catalysts also offer a viable method for HIE. For example, using [RuCl₂(PPh₃)₃] with specific additives allows for chemoselective deuteration. d-nb.infonih.gov In the presence of catalytic amounts of KOD, selective deuteration of the carbonyl-bound methyl group of arylalkynyl aryl ketones has been observed. d-nb.infonih.gov
Precursor-Based Synthesis Routes
This approach involves synthesizing the target deuterated compound from either a non-deuterated precursor or a precursor that already contains the deuterated moiety.
Synthesis from Non-Deuterated 4'-Methylacetophenone (B140295) Precursors
One common method for preparing 4'-methylacetophenone is the Friedel-Crafts acylation of toluene (B28343) with acetic anhydride (B1165640), often using a Lewis acid catalyst like aluminum trichloride. alfa-chemistry.comyoutube.com To synthesize 4'-Methylaceto-D3-phenone, a deuterated acetylating agent would be required in this reaction.
Another route involves the reaction of a p-tolylmagnesium halide with acetic anhydride. google.com To obtain the D3-labeled product, deuterated acetic anhydride would be necessary.
A practical method for the reductive deuteration of ketones to α-deuterated alcohols has been developed using magnesium and D₂O. acs.orgorgsyn.org While this produces an alcohol, it demonstrates a strategy for introducing deuterium alpha to a carbonyl group starting from a non-deuterated ketone.
Derivatization of Deuterated Acetyl Moieties
This strategy involves using a pre-deuterated building block containing the acetyl-d3 group. For example, deuterated acetyl chloride (D₃-acetyl chloride) can be used as a reagent to acylate a suitable aromatic precursor. osti.gov The synthesis of deuterated arenes can also be achieved using immobilized triazenes as precursors, which can be cleaved to introduce a D₃CO-functionality. researchgate.net
Chemical derivatization is a widely used technique to modify functional groups. rsc.orgresearchgate.net While often used for analytical purposes, the principles can be applied to synthesis. For instance, a molecule could be derivatized with a reagent containing a deuterated acetyl group.
Advanced Synthetic Techniques
Recent advancements have led to more sophisticated and controlled methods for deuteration.
Copper-catalyzed deacylative deuteration offers a site-specific and degree-controlled method for introducing deuterium. nih.gov This technique uses a methylketone (acetyl) moiety as a traceless activating group, allowing for mono-, di-, or tri-deuteration at specific sites with D₂O as the deuterium source. nih.gov
Electrochemical methods using heavy water (D₂O) as the deuterium source provide a cost-effective and environmentally friendly approach to deuteration. oaepublish.com This technique can achieve site-selective deuteration by controlling the applied voltage. oaepublish.com
Another advanced technique involves the conversion of methyl ketones into α-deutero-α,α-difluoromethyl ketones. nih.gov Although this introduces fluorine as well, it represents a novel strategy for the deuteration of the methyl group of a ketone. nih.gov
| Technique | Key Feature | Deuterium Source | Reference |
| Copper-catalyzed deacylative deuteration | Site-specific and degree-controlled | D₂O | nih.gov |
| Electrochemical deuteration | Cost-effective and controlled by voltage | D₂O | oaepublish.com |
| Conversion to α-deutero-α,α-difluoromethyl ketones | Introduces deuterium and fluorine | D₂O | nih.gov |
Flow Chemistry Approaches for Deuteration
Flow chemistry has emerged as a powerful and efficient methodology for deuteration reactions. researchgate.netresearchgate.net This technique offers numerous advantages over traditional batch synthesis, including precise control over reaction parameters, improved safety, and enhanced scalability. dokumen.pubx-chemrx.comansto.gov.au
Continuous flow reactors, often coupled with in-situ generation of deuterium gas (D2) from deuterium oxide (D2O), provide a safe and efficient means of deuteration. researchgate.netthalesnano.com For instance, systems like the H-Cube® and H-Genie® generate high-purity D2 gas on demand via water electrolysis, which is then mixed with the substrate solution and passed through a heated catalyst bed. thalesnano.com This approach has been successfully applied to the deuteration of various organic compounds, including aromatic ketones. acs.orgthalesnano.com The precise control of temperature, pressure, and flow rate in these systems allows for the optimization of reaction conditions to achieve high conversion rates and deuterium incorporation. dokumen.pubthalesnano.com
One of the key benefits of flow chemistry is the ability to rapidly screen and optimize reaction conditions. dokumen.pub This was demonstrated in the deuteration of acetophenone, where a flow reactor system was used to achieve 100% conversion at 95°C and 95 bar pressure. thalesnano.com Furthermore, flow synthesis can significantly reduce process time by integrating reaction, separation, and purification steps. tn-sanso.co.jp For example, a flow-type microwave reactor has been developed for the H-D exchange reaction of aromatic compounds with D2O, demonstrating high reaction and heating efficiencies. tn-sanso.co.jp This method allows for a continuous process from raw material to purified product, addressing the limitations of batch processes such as long reaction times and complex handling. tn-sanso.co.jp
The choice of catalyst is also crucial in flow deuteration. Heterogeneous catalysts, such as platinum on alumina (B75360) or Raney nickel, are often used in packed bed reactors. acs.orgx-chemrx.comtn-sanso.co.jp These catalysts facilitate the hydrogen-deuterium exchange on the substrate molecule. x-chemrx.com The efficiency of these catalytic processes in a flow system can lead to high deuterium incorporation, often exceeding 99% for certain substrates. acs.org
Electrochemical Synthesis Methods
Electrochemical methods offer a sustainable and practical alternative for the synthesis of deuterated compounds, including ketones. researchgate.netorganic-chemistry.org These techniques utilize electrons as a "green" reductant, avoiding the need for harsh chemical reagents and often proceeding under mild conditions at room temperature. organic-chemistry.orgnju.edu.cnoaes.cc
A common approach involves the electrochemical reduction of carbonyl compounds in the presence of a deuterium source, typically D2O. researchgate.netnju.edu.cn This can be achieved in an undivided cell using simple electrodes like platinum or graphite (B72142) felt. organic-chemistry.orgnju.edu.cn The process can be highly selective, and by controlling the cell potential, it's possible to achieve high yields and deuterium incorporation ratios, often above 90%. nju.edu.cn For instance, an electrochemical method for the reduction of aldehydes and ketones has been shown to produce α-deuterated alcohols when D2O is used as the deuterium source. organic-chemistry.org
Electrochemical deuteration can also be applied to a wide range of substrates, including α,β-unsaturated carbonyl compounds and (hetero)aryl halides. nju.edu.cnresearchgate.netchinesechemsoc.org The reaction conditions are generally tolerant of various functional groups, making it a versatile tool for organic synthesis. nju.edu.cn For example, the electrochemical deuteration of α,β-unsaturated esters, amides, and acids has been demonstrated with high yields and deuterium incorporation up to 99%. nju.edu.cn
Furthermore, advancements in electrochemical reactor design, such as the use of all-solid electrolyzers with specialized cathodes, have enabled highly efficient and selective deuteration of aldehydes and ketones. researchgate.netnih.gov These systems can achieve high Faradaic efficiency and are applicable to a broad scope of unsaturated compounds. researchgate.netnih.gov The ability to perform these reactions without a solvent and to recycle the D2O source addresses some of the key cost and separation challenges associated with traditional methods. researchgate.netnih.gov
Catalytic Deuteration Systems (e.g., Palladium-based catalysts)
Palladium-based catalysts are highly effective for the deuteration of aromatic ketones. nih.govnih.gov These catalysts can facilitate hydrogen-deuterium (H-D) exchange reactions, often with high selectivity. nih.govnih.gov
One notable method involves ligand-directed ortho-selective H-D exchange using a palladium-N-heterocyclic carbene (NHC) catalyst in deuterated trifluoroacetic acid. nih.govnih.gov This approach is effective for a range of aromatic substrates, including ketones, and can achieve a high degree of H-D exchange specifically at the ortho position to the directing group. nih.govnih.gov The use of an NHC ligand is critical for the reactivity of the palladium catalyst under these strongly acidic conditions. nih.govnih.gov
Palladium on carbon (Pd/C) is another widely used heterogeneous catalyst for deoxygenative transfer hydrogenation of ketones. researchgate.net In a method described by researchers, tetrahydroxydiboron (B82485) (B2(OH)4) was used as the hydrogen atom source, with deuterium labeling experiments using B2(OD)4 showing that the incorporated protons originate exclusively from the diboron (B99234) reagent. researchgate.net This method is applicable to a wide array of aromatic ketones. researchgate.net
Furthermore, palladium catalysts have been employed in nondirected late-stage C–H deuteration of arenes using D2O as the deuterium source. acs.org This protocol utilizes highly active N,N-bidentate ligands and allows for high degrees of deuterium incorporation with excellent functional group tolerance, including ketones. acs.org The reaction proceeds via a reversible C–H activation step. acs.org
The following table summarizes the performance of different catalytic systems in the deuteration of ketones and related compounds.
| Catalyst System | Substrate Type | Deuterium Source | Key Features | Deuterium Incorporation | Reference |
| Pd-NHC | Aromatic Ketones | CF3COOD | Ortho-selective H-D exchange | High | nih.govnih.gov |
| Pd/C with B2(OD)4 | Aromatic Ketones | B2(OD)4 | Deoxygenative deuteration | High-fidelity | researchgate.net |
| Pd with N,N-bidentate ligand | Arenes (including ketones) | D2O | Nondirected C–H deuteration | Nearly complete in arene moieties | acs.org |
| ThalesNano Flow Reactor | Acetophenone | D2 gas (from D2O) | Continuous flow, high conversion | 85% at benzylic position | thalesnano.com |
| Electrochemical (Graphite Felt) | α,β-unsaturated ketones | D2O | Reductant-free, mild conditions | >90% | nju.edu.cn |
Challenges and Optimization in Deuterated Synthesis
While various methods exist for the synthesis of deuterated compounds, several challenges remain, particularly in achieving high isotopic purity and scaling up production. nih.govnih.gov
Achieving High Isotopic Enrichment and Purity
A significant challenge in deuterated synthesis is achieving high levels of isotopic enrichment and purity. nih.gov This means ensuring that the deuterium is incorporated at the desired specific sites with minimal isotopic impurities from under- or over-deuteration. nih.gov The separation of isotopic mixtures is often not feasible, so the precision of the synthetic method is paramount. nih.gov
Several factors can influence isotopic purity. In catalytic H/D exchange reactions, the choice of catalyst and reaction conditions is critical. acs.org For example, while some catalysts may be highly active, they might lead to poor regioselectivity or over-deuteration. nih.gov The deuterium source can also impact the outcome; for instance, using D2O can sometimes lead to isotopic dilution if not carefully managed. acs.org
Analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for evaluating the isotopic enrichment and structural integrity of deuterated compounds. rsc.org These methods allow for the quantification of deuterium incorporation and the identification of the positions of the labeled atoms. rsc.org
Optimization of reaction parameters is key to maximizing isotopic enrichment. This can involve adjusting temperature, pressure, reaction time, and catalyst loading. acs.org For instance, in a study on the deuteration of amino acids, it was found that diluting the reaction media could reduce isotopic dilution and lead to 99% deuterium incorporation. acs.org
Scalability of Synthesis for Research Demands
The ability to scale up the synthesis of deuterated compounds is crucial to meet the demands of pharmaceutical research and other applications. nih.govnih.gov Many efficient laboratory-scale methods are not easily transferable to large-scale production due to factors like cost, safety, and the need for specialized equipment. nih.gov
Flow chemistry offers a promising solution to the challenge of scalability. researchgate.netansto.gov.au Continuous flow reactors can operate for extended periods, allowing for the production of larger quantities of material in a shorter time compared to batch processes. researchgate.netllnl.gov Flow systems also offer better control over reaction exotherms and can handle hazardous reagents more safely. researchgate.net The development of scalable flow deuteration processes has been demonstrated for various compounds, including the synthesis of deuterated products on a kilogram scale using a nanostructured iron catalyst. nih.govnih.gov
Electrochemical methods are also amenable to scaling up. researchgate.netnju.edu.cn Electrochemical flow reactors have been developed that can be used for the continuous production of deuterated compounds. bohrium.com For example, the synthesis of deuterated piperazine (B1678402) hydrochloride was successfully scaled up using a flow electrochemical device. bohrium.com
The cost and availability of the deuterium source are also significant considerations for scalability. D2O is a relatively inexpensive and abundant source of deuterium, making methods that utilize it directly, such as many electrochemical and some catalytic processes, more economically viable for large-scale synthesis. juniperpublishers.comnju.edu.cnchinesechemsoc.org
The following table highlights some scalable deuteration methods and their key features.
| Method | Catalyst/System | Key Scalability Features | Scale Demonstrated | Reference |
| Flow Chemistry | Nanostructured Iron Catalyst | Continuous process, robust catalyst | Kilogram scale | nih.govnih.gov |
| Flow Chemistry | ThalesNano H-Genie® | On-demand D2 generation, up to 1000 NmL/min | kg/day production range | thalesnano.com |
| Electrochemical Synthesis | Graphite Felt Electrodes | Readily scalable, inexpensive setup | 15 g scale | nju.edu.cn |
| Electrochemical Flow | Ru-N/CF Electrode | Continuous operation, reusable electrode | Gram-scale amplification | bohrium.com |
| Biocatalysis (Photodecarboxylase) | Engineered Enzyme | Simple extraction and purification | 1 g scale | nih.gov |
Advanced Analytical Characterization of 4 Methylaceto D3 Phenone
Spectroscopic Techniques for Isotopic Purity and Structural Elucidation
A combination of spectroscopic techniques is essential for the comprehensive analysis of isotopically labeled compounds like 4'-Methylaceto-D3-phenone. sigmaaldrich.com These methods provide detailed information about the molecular structure and the location and extent of deuterium (B1214612) incorporation. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing the structure of organic molecules. savemyexams.com For deuterated compounds, specific NMR experiments are conducted to confirm the presence and position of deuterium atoms and to quantify any residual non-deuterated species. sigmaaldrich.com
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. sigmaaldrich.com In the case of this compound, the acetyl methyl group is deuterated. A ²H NMR experiment would therefore be expected to show a signal corresponding to the -CD₃ group. The chemical shift of this signal would be very similar to the chemical shift of the corresponding methyl protons in the non-deuterated 4'-Methylacetophenone (B140295), typically around 2.5 ppm, though a minor isotope effect may be observed. sigmaaldrich.com The presence of a clean signal in the ²H NMR spectrum at the expected chemical shift confirms the successful incorporation of deuterium at the desired position. sigmaaldrich.com This technique is highly effective for verifying the site of deuteration and can provide a clean spectrum as all proton signals are transparent. sigmaaldrich.com
While ²H NMR confirms the presence of deuterium, Proton (¹H) NMR is crucial for determining the isotopic purity by quantifying the amount of residual, non-deuterated compound (protium). sigmaaldrich.com In an ideal, 100% deuterated sample of this compound, the signal corresponding to the acetyl methyl protons (around 2.57 ppm in the undeuterated compound) would be absent. rsc.orghmdb.ca However, in practice, some level of residual protium (B1232500) is often present. sigmaaldrich.com By integrating the signal of the residual acetyl methyl protons against a known internal standard or other non-deuterated protons in the molecule (such as the aromatic protons), the percentage of isotopic enrichment can be accurately calculated. The aromatic protons of this compound would appear as doublets around 7.25 ppm and 7.86 ppm. rsc.org
Table 1: Representative ¹H NMR Data for 4'-Methylacetophenone (Undeuterated Analog)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-CH ₃ | 2.41 | singlet | 3H |
| CO-CH ₃ | 2.57 | singlet | 3H |
| Aromatic H | 7.25 | doublet | 2H |
| Aromatic H | 7.86 | doublet | 2H |
Data sourced from a representative spectrum in CDCl₃. rsc.org
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. savemyexams.comksu.edu.sa In this compound, the carbon atom of the deuterated methyl group will exhibit a characteristic signal. Due to the coupling between carbon-13 and deuterium (a spin-1 nucleus), this signal will appear as a multiplet (typically a septet) in a proton-decoupled ¹³C NMR spectrum. The chemical shift will be slightly different from the non-deuterated analog due to the isotopic effect. The other carbon signals in the molecule, such as those of the aromatic ring and the carbonyl group, will remain largely unaffected. ksu.edu.sa
Table 2: Representative ¹³C NMR Data for 4'-Methylacetophenone (Undeuterated Analog)
| Carbon Atom | Chemical Shift (ppm) |
| C H₃ (Aromatic) | 21.6 |
| C H₃ (Acetyl) | 26.5 |
| Aromatic C H | 128.4 |
| Aromatic C H | 129.2 |
| Aromatic Quaternary C | 134.7 |
| Aromatic Quaternary C | 143.9 |
| C =O | 198.0 |
Data sourced from a representative spectrum in CDCl₃. rsc.org
Mass Spectrometry (MS) for Deuteration Verification and Quantification
Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of a compound and is particularly useful for verifying the incorporation of stable isotopes. almacgroup.com The increase in mass due to the replacement of hydrogen atoms with deuterium atoms is readily detected. lgcstandards.com
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. escholarship.org When analyzing this compound by ESI-MS, the primary goal is to observe the molecular ion peak. The undeuterated 4'-Methylacetophenone has a molecular weight of 134.18 g/mol . With the incorporation of three deuterium atoms, the molecular weight of this compound increases to approximately 137.20 g/mol . ESI-MS will show a base peak corresponding to the protonated molecule, [M+H]⁺. For the deuterated compound, this would be observed at an m/z (mass-to-charge ratio) of approximately 138.2. By comparing the intensities of the ion peak for the deuterated species versus the residual undeuterated species (at m/z 135.2), the isotopic enrichment can be quantified. almacgroup.comnih.gov High-resolution mass spectrometry can further enhance accuracy by providing precise mass measurements, which helps to differentiate the analyte from any potential isobaric interferences. almacgroup.com
Table 3: Expected Molecular Ion Peaks in ESI-MS
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| 4'-Methylacetophenone | C₉H₁₀O | ~135.2 |
| This compound | C₉H₇D₃O | ~138.2 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net In the analysis of this compound, GC separates the compound from any potential impurities based on their differential partitioning between a stationary phase and a mobile gas phase. Following separation, the mass spectrometer ionizes the eluted compound, typically through electron ionization (EI), causing it to fragment into characteristic charged particles. etamu.edu
The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. libretexts.org For this compound, with a molecular weight of approximately 137.19 g/mol , the molecular ion peak (M+) would be expected at m/z 137. chembk.com
A key fragmentation pathway for acetophenones involves the cleavage of the acyl group. The fragmentation pattern of this compound would be compared to its non-deuterated analog, 4'-methylacetophenone. scirp.org The presence of the deuterium atoms in the methyl group attached to the phenyl ring results in a predictable mass shift in fragments containing this group. For instance, the characteristic fragment ion resulting from the loss of a methyl group ([M-15]+) in 4'-methylacetophenone would be observed at a different m/z value in its deuterated counterpart. The analysis of these fragmentation patterns allows for the unambiguous confirmation of the deuterated structure. nih.govresearchgate.net
| Parameter | Description | Expected Observation for this compound |
| Retention Time (RT) | The time it takes for the compound to pass through the GC column. | A specific retention time under defined chromatographic conditions. etamu.edusapub.org |
| Molecular Ion (M+) | The ionized, intact molecule. | A peak at m/z 137. chembk.com |
| Key Fragment Ions | Characteristic smaller ions formed from the breakdown of the molecular ion. | Fragments showing a mass shift of +3 amu for any fragment containing the deuterated methyl group compared to the non-deuterated analog. |
This table provides a summary of expected GC-MS results for this compound based on typical fragmentation patterns of similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an essential tool for the analysis of a wide range of compounds, offering high sensitivity and selectivity. amegroups.org This technique is particularly useful for compounds that are not sufficiently volatile for GC analysis, although it is also widely applied to volatile compounds. The process begins with the separation of the sample components by liquid chromatography, after which the eluent is introduced into the mass spectrometer. nih.gov
In the context of this compound, LC-MS/MS would typically be performed using a reversed-phase column. The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a QTOF, would be operated in a mode such as Multiple Reaction Monitoring (MRM) for quantitative analysis or product ion scanning for structural confirmation. science.gov
In an MRM experiment, a specific precursor ion (e.g., the protonated molecule [M+H]+ of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity and reduces background noise. The selection of precursor and product ions is critical and would be based on the known fragmentation of the analyte. science.gov
| Parameter | Description | Expected Observation for this compound |
| Precursor Ion | The ionized molecule selected for fragmentation. | [M+H]+ at m/z 138.1 |
| Product Ions | Fragments generated from the precursor ion in the collision cell. | Specific fragments that can be used for confirmation and quantification. |
| MRM Transition | The specific precursor ion → product ion pair monitored. | e.g., 138.1 → [product ion m/z] |
This table outlines the expected parameters for an LC-MS/MS analysis of this compound.
Infrared (IR) Spectroscopy for Vibrational Analysis of Deuterated Bonds
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. uobabylon.edu.iq When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. uobabylon.edu.iq This results in an IR spectrum, which is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).
A key application of IR spectroscopy in the analysis of this compound is the confirmation of deuteration. The vibrational frequency of a bond is primarily determined by the masses of the bonded atoms and the bond strength. libretexts.org The carbon-deuterium (C-D) bond is electronically similar to the carbon-hydrogen (C-H) bond, but deuterium has approximately twice the mass of hydrogen. spcmc.ac.inpearson.com
This mass difference leads to a significant and predictable shift in the stretching frequency of the C-D bond compared to the C-H bond. C-H stretching vibrations typically appear in the region of 3000 cm⁻¹, whereas C-D stretching vibrations are found at a lower frequency, around 2120-2250 cm⁻¹. spcmc.ac.inlibretexts.org The observation of absorption bands in this region for this compound, coupled with the absence or significant reduction of the corresponding C-H stretching bands, provides strong evidence for the successful incorporation of deuterium.
Other characteristic peaks for this compound would include the carbonyl (C=O) stretch, typically found in the range of 1650-1700 cm⁻¹, and aromatic C-C stretching vibrations. chemicalbook.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Observation for this compound |
| Aromatic C-H Stretch | 3100-3000 | Present |
| Aliphatic C-D Stretch | 2250-2100 | Strong absorption confirming deuteration. spcmc.ac.in |
| Carbonyl (C=O) Stretch | 1700-1650 | Strong absorption characteristic of a ketone. |
| Aromatic C=C Stretch | 1600-1450 | Multiple bands characteristic of the substituted benzene (B151609) ring. |
This table summarizes the expected IR absorption bands for this compound.
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for separating this compound from its non-deuterated counterpart, starting materials, and any byproducts, thereby allowing for its purification and purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of compounds in a mixture. researchgate.net For the purity assessment of this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. fudan.edu.cn
The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time. The purity of the this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. chromatographyonline.com A high-purity sample will show a single major peak with minimal or no other peaks. medicinescience.org
A diode-array detector (DAD) or a UV-Vis detector is commonly used, set at a wavelength where the analyte exhibits strong absorbance. fudan.edu.cn Peak purity can also be assessed using a DAD by comparing the spectra across the peak. chromatographyonline.com
| HPLC Parameter | Typical Conditions | Purpose |
| Column | Reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water. | Elution of the analyte from the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at a specific wavelength (e.g., 254 nm) | Quantification of the analyte. |
| Purity Calculation | Area percent of the main peak relative to all peaks. | To determine the percentage purity of the compound. |
This table presents typical HPLC parameters for the purity assessment of substituted acetophenones.
Gas Chromatography (GC) for Volatile Samples
Gas Chromatography (GC) is an ideal technique for the separation and analysis of volatile compounds like this compound. researchgate.netfmach.it In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by a carrier gas (mobile phase). The column contains a stationary phase, which can be a solid or a liquid coated on a solid support.
The retention time of this compound in the GC column is dependent on its boiling point, polarity, and interaction with the stationary phase. Different types of columns, such as those with polar or nonpolar stationary phases, can be used to achieve the desired separation from potential impurities. fmach.itmdpi.com A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds. The purity is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.
Due to the subtle differences in physicochemical properties between deuterated and non-deuterated compounds, high-resolution capillary columns are often required to achieve baseline separation if both are present in a sample. nih.gov
| GC Parameter | Typical Conditions | Purpose |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | Separation of volatile components. researchgate.net |
| Carrier Gas | Helium or Nitrogen | Mobile phase to carry the sample through the column. |
| Injector Temperature | e.g., 250 °C | To ensure complete vaporization of the sample. |
| Oven Program | Temperature ramp (e.g., 60 °C to 250 °C at 5 °C/min) | To elute compounds with different boiling points at different times. sapub.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection and quantification of the analyte. |
This table outlines typical GC parameters for the analysis of volatile compounds like this compound.
Applications of 4 Methylaceto D3 Phenone in Mechanistic and Methodological Research
Studies of Reaction Mechanisms and Kinetic Isotope Effects (KIEs)
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect is a powerful tool for investigating reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of transition states. libretexts.orgresearchgate.net
Probing Reaction Pathways via Deuterium Labeling
Deuterium labeling, as with 4'-Methylaceto-D3-phenone, is a critical technique for tracing the pathways of atoms and functional groups throughout a chemical transformation. By incorporating a "heavy" label, chemists can follow the deuterated fragment's journey from reactant to product, providing direct evidence for proposed mechanistic steps. dss.go.thdss.go.th
For instance, in studies of transition metal-catalyzed reactions, deuterium-labeled substrates are used to understand C-H bond activation and functionalization. marquette.edu The analysis of the deuterium distribution in the products can confirm or rule out proposed intermediates and transition states. In one study, the reaction of a deuterated acetophenone (B1666503) derivative was used to examine the deuterium-labeling pattern and probe the mechanism of a ruthenium-catalyzed alkylation reaction. marquette.edu
Elucidating Rate-Determining Steps
By comparing the reaction rate of 4'-methylacetophenone (B140295) with that of this compound, researchers can determine if the C-H bonds of the methyl group are involved in the slowest step of the reaction. A significant KIE (typically kH/kD > 2) would suggest that C-H bond cleavage is part of the rate-determining step. princeton.edu Conversely, a KIE close to unity would indicate that this bond is not broken in the RDS. princeton.edu This information is crucial for optimizing reaction conditions and designing more efficient catalysts.
Utilization as an Internal Standard in Quantitative Analytical Assays
In quantitative analysis, particularly in chromatography coupled with mass spectrometry (MS), an internal standard is essential for achieving accurate and precise measurements. chromatographyonline.com An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte but is distinguishable by the detector. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in MS-based assays due to their nearly identical properties to the unlabeled analyte. chromatographyonline.com
Development and Validation of LC-MS/MS Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the sensitive and selective quantification of compounds in complex mixtures. researchgate.netnih.govmdpi.comnih.gov In the development and validation of these methods, a stable isotope-labeled internal standard like this compound is co-spiked with the sample containing the target analyte (4'-methylacetophenone).
The internal standard and the analyte co-elute from the liquid chromatography column and are then ionized and detected by the mass spectrometer. researchgate.net By monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, any variations in sample preparation, injection volume, or instrument response can be normalized. researchgate.net This ensures that the calculated concentration of the analyte is accurate and reproducible. Method validation typically involves assessing parameters such as linearity, accuracy, precision, and the lower limit of quantification. researchgate.netnih.govnih.gov
Table 1: Key Parameters in LC-MS/MS Method Validation
| Parameter | Description |
|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net |
| Accuracy | The closeness of the measured value to the true value, often expressed as a percentage of recovery. researchgate.netmdpi.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.netmdpi.com |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.comresearchgate.net |
Addressing Matrix Effects and Signal Suppression in Mass Spectrometry
A significant challenge in LC-MS analysis is the "matrix effect," which refers to the alteration of ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix. nih.govuoguelph.cacsic.es This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. chromatographyonline.commdpi.com
The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. chromatographyonline.com Since this compound has virtually identical physicochemical properties to 4'-methylacetophenone, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. chromatographyonline.commdpi.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively canceled out, leading to more reliable and accurate quantitative results.
Ensuring Stability and Integrity of Deuterated Standards in Analytical Matrices
For a deuterated internal standard to be effective, it must remain stable throughout the entire analytical process, from sample storage and preparation to final analysis. sigmaaldrich.com This means that the deuterium atoms must not exchange with hydrogen atoms from the solvent or other molecules in the sample matrix. The deuterium atoms in this compound, being attached to a carbon atom, are generally stable under typical analytical conditions. However, it is crucial to verify the isotopic purity and stability of the standard in the specific matrix being analyzed to ensure the integrity of the quantitative data. sigmaaldrich.com Loss of the deuterium label could lead to an underestimation of the analyte concentration. sigmaaldrich.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4'-methylacetophenone |
| 1,4-dimethoxybenzene |
| 3′-bromo-4′-methylacetophenone |
| 4-methoxyphenol |
| N-acetyl morpholine |
| Nicotine |
| Phenyl acrolein |
| Phenyl acetonitrile (B52724) |
Tracer Studies in Complex Chemical and Biological Systems
Tracer studies involve the introduction of a labeled compound into a system to follow its course through a series of transformations. The isotopic label acts as a "tag" that can be detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to track the movement and conversion of the molecule.
This compound is an ideal tracer for studying the fate of 4'-methylacetophenone in various chemical and biological environments. Because the deuterium atoms are located on the methyl group, they are not readily exchanged under typical physiological or mild chemical conditions, making the label stable for tracking purposes.
In chemical synthesis, the non-deuterated form, 4'-methylacetophenone, is utilized as a starting material or intermediate in numerous reactions, including the Baeyer-Villiger reaction to form esters or the synthesis of functionalized polymers. medchemexpress.com By using this compound, chemists can track the incorporation of the tolyl moiety into the final product, confirming reaction pathways and identifying potential side products. The distinct mass signature of the deuterated fragment allows for precise tracking in complex reaction mixtures.
In a biological context, understanding the biotransformation and metabolic fate of xenobiotics is crucial. While specific metabolic studies on 4'-methylacetophenone are not extensively detailed in the public literature, the principles of using deuterated analogs as internal standards are well-established. medchemexpress.com When studying the metabolism of 4'-methylacetophenone, this compound can be co-administered or used as an internal standard in analytical methods like GC-MS or LC-MS. This allows for accurate quantification of the parent compound and its metabolites. For instance, if 4'-methylacetophenone undergoes oxidation of the methyl group to form 4-acetylbenzoic acid, the resulting metabolite from the deuterated tracer would retain the deuterium label, confirming the metabolic pathway.
Table 1: Illustrative Use of this compound in Tracking Molecular Transformations
| Research Area | Application of this compound | Expected Outcome | Analytical Technique |
| Organic Synthesis | As a labeled reactant in a multi-step synthesis. | To verify the incorporation and integrity of the methyl-d3-phenyl group in the final product. | Mass Spectrometry, NMR Spectroscopy |
| Metabolic Studies | As an internal standard for quantifying the parent compound, 4'-methylacetophenone, in biological samples. | Accurate measurement of the concentration of the non-deuterated compound and its metabolites. | GC-MS, LC-MS |
| Biotransformation | As a substrate for microbial or enzymatic transformation. | Identification of metabolites by observing the mass shift corresponding to the deuterated fragment. | High-Resolution Mass Spectrometry |
Isotopic exchange studies provide insight into the reversibility of chemical reactions and the lability of specific atoms within a molecule. The deuterium atoms in this compound, being attached to a carbon atom, are generally stable. However, under certain catalytic or harsh conditions, exchange with protium (B1232500) (¹H) from the solvent or other reagents can occur.
The investigation of hydrogen-deuterium (H/D) exchange is fundamental to understanding reaction mechanisms. For example, in base- or acid-catalyzed reactions, the rate of exchange at different positions in a molecule can reveal information about the acidity of C-H bonds and the formation of reactive intermediates like enolates or carbanions. While the deuterium atoms in this compound are on the aromatic methyl group and not on the acetyl group's α-carbon, studying their potential exchange under various conditions can provide information about the stability of the C-D bond in that specific chemical environment.
More broadly, deuterated ketones are extensively used to study the kinetic isotope effect (KIE), where the rate of a reaction involving a C-D bond is compared to that of the corresponding C-H bond. core.ac.uknih.govprinceton.edu A significant difference in these rates (a KIE greater than 1) indicates that the C-H/C-D bond is broken in the rate-determining step of the reaction. While the deuteration in this compound is not at a position typically involved in the primary bond-breaking events of ketone reactions (like enolization), it can be used to study secondary kinetic isotope effects or to serve as a non-exchangeable internal standard in studies focusing on H/D exchange at other sites of a molecule.
Table 2: Research Findings on Isotopic Exchange Using Deuterated Ketones
| Study Type | Key Finding | Implication for this compound | Reference |
| Superacid-catalyzed α-deuteration | Ketones can be efficiently deuterated at the α-position using D₂O in the presence of a superacid catalyst. | Demonstrates a method for isotopic labeling and the principle of activating C-H bonds for exchange. | |
| Reductive Deuteration | Ketones can be reduced to α-deuterated alcohols using specific reagents, indicating a pathway for deuterium incorporation. | Provides a synthetic route to deuterated analogs and highlights the utility of deuterated compounds in mechanistic probes. | nih.gov |
| Kinetic Isotope Effect Studies | The difference in reaction rates between deuterated and non-deuterated compounds reveals details of the rate-determining step. | This compound can be used to probe secondary KIEs or as a stable tracer in KIE studies of other molecules. | core.ac.uknih.gov |
Role of 4 Methylaceto D3 Phenone in Pharmaceutical and Metabolic Research Applications
Applications in Drug Discovery and Development Research
4'-Methylaceto-D3-phenone, as a deuterated analog, is a valuable tool in pharmaceutical research for studying the metabolic stability of potential drug candidates. The replacement of hydrogen with deuterium (B1214612) can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a principle known as the kinetic isotope effect (KIE). nih.govcambridgemedchemconsulting.com The KIE for deuterium substitution can result in a one- to seven-fold difference in the rate of reaction. nih.gov
In drug discovery, identifying metabolic "soft spots"—positions on a molecule that are susceptible to rapid metabolism—is crucial. nih.gov Deuteration of these sites can significantly enhance a compound's metabolic stability. Research involves comparing the metabolic rate of the deuterated compound, such as this compound, with its non-deuterated counterpart in systems like human liver microsomes. A slower metabolism of the deuterated version indicates that the site of deuteration is a point of metabolic attack. nih.gov This insight allows medicinal chemists to design molecules with a longer half-life and improved metabolic profiles. researchgate.netsemanticscholar.org For example, surrogate pharmacokinetic analyses of deuterated analogs in microsomal stability assays have confirmed a prolongation of the half-life (t1/2). researchgate.netsciety.org
Table 1: Research Findings on Metabolic Stability of Deuterated Compounds
| Compound Type | Observation | Implication in Research |
|---|---|---|
| Deuterated Analogs | Reduced rate of metabolism in vitro due to the kinetic isotope effect. cambridgemedchemconsulting.com | Allows for the identification of metabolic liabilities in a drug candidate. |
| Site-specifically Deuterated Molecules | Increased half-life (t1/2) and systemic exposure in preclinical studies. | Demonstrates that deuteration is a viable strategy to improve a drug's metabolic profile. researchgate.net |
In research settings, deuterated compounds like this compound serve as critical internal standards for pharmacokinetic studies. Due to their mass difference from the non-deuterated parent drug, they can be easily distinguished in mass spectrometry-based assays. This allows for precise quantification of the parent drug's concentration in biological samples such as plasma or tissues. While the focus has historically been on creating deuterated versions of existing drugs (a "deuterium switch"), there is a growing trend toward applying deuteration in the discovery of novel drugs. nih.gov
The substitution of hydrogen with deuterium is considered the most conservative type of bioisosteric replacement. nih.govresearchgate.net Bioisosteres are atoms or groups of atoms that can be interchanged without significantly altering the biological activity of a molecule. researchgate.net This strategy is a fundamental tool in medicinal chemistry used to enhance efficacy, reduce toxicity, and improve pharmacokinetic properties. researchgate.netmdpi.com
Deuterium is an almost perfect bioisostere for hydrogen as it generally does not alter a molecule's shape, size, or flexibility. However, it can subtly influence physicochemical properties; for instance, deuterium is slightly smaller and less lipophilic than hydrogen, and it can increase the basicity of nearby amines. nih.govmdpi.com The primary goal of using deuterium as a bioisostere is to leverage the kinetic isotope effect to block or slow down unwanted metabolism at specific positions within a molecule. nih.gov This allows researchers to fine-tune the metabolic and pharmacokinetic properties of a lead compound while preserving its desired therapeutic effects. mdpi.com
Research into Metabolic Pathways and Biotransformation
Stable isotope tracers are essential tools for mapping metabolic pathways and understanding the flow of atoms through complex biological networks. nih.gov Isotopically labeled compounds, such as those containing deuterium or carbon-13, allow researchers to follow the journey of specific atoms as a substrate is converted into various downstream metabolites. escholarship.orgresearchgate.net
In this research context, a deuterated compound like this compound could be introduced into a biological system (e.g., cell culture or a whole organism) to trace the fate of its carbon skeleton. By using techniques like mass spectrometry or NMR spectroscopy, scientists can detect the deuterium label in subsequently formed metabolites. nih.gov This provides direct evidence of the metabolic links between the parent compound and its products, helping to elucidate complex biosynthetic and biotransformation pathways. escholarship.orgresearchgate.net For example, stable isotope probing has been used to track the transformation of various carbon sources within soil microbial communities, revealing how different sources are metabolized. researchgate.netbiorxiv.org
The identification of all metabolites of a drug candidate is a critical aspect of drug development, as these metabolites can impact both the efficacy and safety of a therapeutic. nih.gov Biotransformation can produce active metabolites, sometimes with different selectivity than the parent drug, or reactive metabolites that may lead to toxicity. nih.govnih.gov
Using a deuterated compound like this compound alongside its non-deuterated version is a powerful research strategy for metabolite identification. When a mixture of the two is analyzed by mass spectrometry, the metabolites derived from the deuterated parent will appear as ion pairs, separated by a mass difference corresponding to the number of deuterium atoms. This distinct isotopic signature makes it easier to distinguish drug-related metabolites from the complex background of endogenous molecules in biological samples. This approach simplifies the characterization of metabolic pathways and helps in building a comprehensive metabolic roadmap for a new chemical entity.
Precursor in the Synthesis of Labeled Building Blocks and Derivatives
This compound, a deuterated analog of 4'-methylacetophenone (B140295), serves as a valuable starting material in the synthesis of more complex isotopically labeled molecules for pharmaceutical and metabolic research. The incorporation of deuterium at the acetyl group (a trideuteromethyl moiety) provides a stable isotopic label that can be tracked in various biological and chemical processes. This allows researchers to elucidate metabolic pathways, reaction mechanisms, and the pharmacokinetic profiles of drug candidates.
The chemical reactivity of this compound mirrors that of its non-deuterated counterpart, allowing for its participation in a range of organic reactions to create deuterated building blocks. These building blocks are crucial for constructing larger, more complex molecules with strategic placement of deuterium labels.
Synthesis of Deuterated Intermediates for Complex Molecule Construction
While specific documented examples detailing the extensive use of this compound as a precursor for a wide array of complex deuterated intermediates are limited in publicly available scientific literature, its chemical nature as a ketone allows for predictable synthetic transformations. The presence of the carbonyl group and the adjacent methyl group, along with the aromatic ring, are key reactive sites.
Based on the known reactions of acetophenones, this compound can theoretically be used to synthesize various deuterated intermediates. For instance, it can undergo reactions at the α-carbon to the carbonyl group. One such potential reaction is the Mannich reaction, where it could react with an aldehyde and an amine to produce deuterated β-amino ketones. These resulting Mannich bases are versatile intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and other complex molecules.
Below is a data table illustrating a potential synthetic application based on analogous reactions of 4'-methylacetophenone.
Table 1: Potential Synthesis of a Deuterated β-Amino Ketone from this compound
| Reactant | Reagents | Product | Potential Application of Product |
| This compound | Formaldehyde, Dimethylamine HCl | 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one-d3 | Intermediate for the synthesis of labeled pharmaceuticals. |
Derivatization to Other Labeled Aromatic and Ketone Compounds
The derivatization of this compound can lead to a variety of other labeled aromatic and ketone compounds. The carbonyl group is a prime site for modification. For example, reduction of the ketone functionality would yield a deuterated secondary alcohol, 1-(p-tolyl)ethanol-d3. This alcohol can then be used in further synthetic steps, such as esterification or etherification, to produce a range of labeled derivatives.
Another important reaction is the Baeyer-Villiger oxidation. Treatment of this compound with a peroxy acid could yield 4-methylphenyl acetate-d3, a deuterated ester. This transformation is valuable for introducing a labeled acetyl group into different molecular scaffolds.
The following data table outlines potential derivatizations of this compound into other labeled compounds, based on established chemical reactions for acetophenones.
Table 2: Potential Derivatization of this compound
| Starting Material | Reaction Type | Reagents | Product | Class of Labeled Compound |
| This compound | Reduction | Sodium borohydride (NaBH4) | 1-(4-methylphenyl)ethanol-d3 | Deuterated Secondary Alcohol |
| This compound | Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | 4-methylphenyl acetate-d3 | Deuterated Ester |
| This compound | Halogenation | N-Bromosuccinimide (NBS) | 2-Bromo-1-(4-methylphenyl)ethan-1-one-d3 | Deuterated α-Halo Ketone |
Future Directions and Emerging Research Avenues for 4 Methylaceto D3 Phenone
Development of Novel and Sustainable Deuteration Methodologies
The synthesis of deuterated compounds like 4'-Methylaceto-D3-phenone is undergoing a paradigm shift towards more efficient, selective, and environmentally sustainable methods. Traditional approaches often relied on harsh conditions, expensive deuterium (B1214612) sources like deuterium gas, or multi-step syntheses. rsc.orgscielo.org.mx Future research is focused on overcoming these limitations.
A key area of development is the use of earth-abundant metal catalysts, such as manganese and ruthenium, as alternatives to expensive noble metals like iridium and palladium. uni-rostock.denih.govbeilstein-journals.org For instance, ruthenium-catalyzed hydrogen isotope exchange (HIE) reactions have been developed that use heavy water (D₂O), the cheapest deuterium source, to effectively label aromatic ketones. nih.govresearchgate.net These methods can achieve high levels of deuterium incorporation at specific molecular sites. For acetophenone (B1666503) derivatives, which can be challenging substrates, a transient directing group strategy has been employed. nih.govresearchgate.net This involves the in-situ formation of an imine with an amine co-catalyst, which then directs the metal catalyst to deuterate the ortho- and α-positions of the ketone. nih.govresearchgate.net By carefully selecting the reaction conditions, it is possible to achieve selective deuteration at either the α-carbonyl position, the ortho-positions, or both simultaneously. nih.gov
Sustainable chemistry principles are also driving innovation. Photocatalytic and electrocatalytic deuteration methods are emerging as environmentally friendly techniques. rsc.orgresearchgate.net For example, photocatalytic decarboxylative deuteration has been demonstrated using a titanium dioxide photocatalyst and D₂O, avoiding harsh reagents. rsc.org Another green approach is mechanochemistry, which involves solvent-free reactions, reducing waste and increasing efficiency. kuleuven.be The development of scalable, solvent-free mechanochemical methods is a promising future direction for producing deuterated compounds. kuleuven.be
Future research will likely focus on refining these catalytic systems to improve selectivity, expand substrate scope, and lower costs, making compounds like this compound more accessible for a wider range of applications. uni-rostock.deresearchgate.net
Table 1: Comparison of Deuteration Methodologies for Aromatic Ketones
| Methodology | Catalyst Type | Deuterium Source | Key Advantages | Challenges |
|---|---|---|---|---|
| Traditional H/D Exchange | Strong Acid/Base | D₂O | Simple reagents | Low selectivity, harsh conditions, multiple cycles needed. scielo.org.mx |
| Catalytic HIE | Iridium, Ruthenium, Palladium | D₂O, D₂ gas | High selectivity, milder conditions. uni-rostock.denih.govsnnu.edu.cn | Catalyst cost (Iridium), substrate limitations. nih.gov |
| Transient Directed Catalysis | Ruthenium + Amine | D₂O | Deuterates challenging substrates like acetophenones. nih.govresearchgate.net | Requires optimization of catalyst and directing group. |
| Photocatalysis | TiO₂, Organophotocatalysts | D₂O | Sustainable, uses light energy, mild conditions. rsc.orgresearchgate.net | Efficiency and substrate scope are active research areas. |
| Mechanochemistry | - | Various | Solvent-free, scalable, sustainable. kuleuven.be | Method development for specific transformations is ongoing. kuleuven.be |
Expansion of Applications in Proteomics and Metabolomics Research
In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, there is a critical need for accurate and precise quantification of biomolecules. nih.govfrontiersin.org Deuterated molecules like this compound are ideal for use as stable isotope-labeled (SIL) internal standards in quantitative mass spectrometry (MS). scielo.org.mxscispace.com
When analyzing complex biological samples, matrix effects can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. scispace.com An internal standard is a compound with nearly identical physicochemical properties to the analyte, which is added to a sample in a known quantity before processing. scispace.com Because the SIL internal standard co-elutes with the analyte and experiences the same matrix effects, any variation in the MS signal due to these effects can be corrected by calculating the ratio of the analyte's signal to the internal standard's signal. scispace.com This significantly improves the accuracy and reliability of quantification.
The future will see an expanded role for compounds like this compound as internal standards in targeted and untargeted metabolomics and proteomics studies for biomarker discovery and validation. kuleuven.benih.govrevespcardiol.org As mass spectrometry techniques become more sensitive, the ability to distinguish true biological changes from analytical variability becomes paramount. mpg.de The use of SIL standards is crucial for validating potential disease biomarkers and monitoring the efficacy of therapeutic interventions. nih.gov For instance, in studies of cardiovascular disease or cancer, MS-based proteomics and metabolomics are used to identify proteins and metabolites whose levels change with the disease state. revespcardiol.orgmdpi.com Using a SIL standard ensures that these observed changes are genuine and not artifacts of the analytical process.
The demand for high-purity, well-characterized deuterated standards will grow as "omics" platforms are increasingly integrated into clinical diagnostics and personalized medicine. nih.govmdpi.com
Integration with Advanced High-Throughput Screening Techniques
High-throughput screening (HTS) is a cornerstone of modern drug discovery and toxicology, enabling the rapid assessment of thousands of compounds. sciex.com The integration of mass spectrometry with HTS (HTS-MS) has become a powerful tool for identifying drug candidates and assessing compound quality. In these workflows, deuterated internal standards are essential for ensuring data quality and accuracy across large sample sets. acs.orgnih.govnih.gov
Techniques like multisegment injection-capillary electrophoresis-mass spectrometry (MSI-CE-MS) and acoustic ejection mass spectrometry (AEMS) are designed for speed, analyzing samples in minutes or even seconds. sciex.comnih.gov In such rapid analyses, deuterated internal standards like this compound play a critical role. They co-migrate with the non-labeled analyte, providing a reliable reference for identification and quantification, which minimizes the impact of matrix effects and run-to-run variability. acs.orgnih.govnih.gov
For example, in the screening of drugs of abuse or in pharmacokinetic studies, thousands of biological samples (e.g., blood or urine) must be analyzed quickly and reliably. nih.govnih.gov A validated HTS method using liquid chromatography-mass spectrometry (LC-MS) and deuterated internal standards allows for the confident quantification of target compounds across a wide range of concentrations. nih.gov The use of a SIL internal standard helps to correct for any sample loss during automated sample preparation and variations in instrument response, which is critical in a high-throughput setting. scispace.comnih.gov
As HTS technologies continue to advance, the need for a diverse library of deuterated standards will expand. These standards will be crucial for developing robust and validated screening assays for new drug targets, monitoring medication compliance, and ensuring the identity and purity of compounds in large chemical libraries. sciex.comnih.gov
Exploration in Advanced Materials Science Applications
The substitution of hydrogen with its heavier isotope, deuterium, can have subtle but significant effects on the physical and chemical properties of materials. rsc.org This "isotope effect" is a promising, yet largely untapped, avenue for the design of advanced materials. rsc.orgunam.mx While specific applications for this compound in materials science are still emerging, the principles of deuteration offer intriguing future possibilities.
The fundamental difference between a carbon-deuterium (C-D) bond and a carbon-hydrogen (C-H) bond is its vibrational energy. The C-D bond is stronger and vibrates at a lower frequency. unam.mx This increased bond strength can enhance the stability of organic materials. unam.mx In fields like organic electronics, such as organic light-emitting diodes (OLEDs), deuteration of the active materials can reduce non-radiative decay processes, leading to significantly improved luminescence efficiency and device lifetime. rsc.orgnih.gov
Furthermore, deuteration can influence intermolecular interactions, such as hydrogen bonding, which can alter the crystal packing and bulk properties of a material. rsc.org This can be used to tune properties like electrical conductivity, ferroelectricity, and phase transition temperatures. rsc.org For example, the substitution of hydrogen with deuterium can introduce stress within a material's crystal lattice, leading to changes in its electronic and magnetic behavior. rsc.org
The exploration of compounds like this compound could involve their use as building blocks or dopants in polymers and other functional organic materials. unam.mxelsevier.com Research could investigate how the deuterated acetyl methyl group influences polymer stability, charge transport, or optical properties. As the synthesis of deuterated molecules becomes more cost-effective, their integration into advanced materials for electronics, optics, and energy applications represents a significant and exciting frontier. rsc.orgopenaccessjournals.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4'-methylacetophenone (B140295) |
| Deuterium |
| Heavy water |
| Deuterium gas |
| Iridium |
| Manganese |
| Palladium |
| Ruthenium |
| Titanium dioxide |
| Imine |
Q & A
Q. What are the recommended methodologies for synthesizing 4'-Methylaceto-D3-phenone with high isotopic purity?
Synthesis of this compound typically involves deuterium labeling at the methyl group. A validated approach includes:
- Deuterated Reagent Use : Employing deuterated methylating agents (e.g., Methyl-d3 methanesulfonate, 99 atom% D ) under controlled pH (4–6) to ensure selective deuteration.
- Purification : Steam distillation followed by solvent extraction (e.g., benzene) and reduced-pressure rectification to isolate the compound .
- Quality Control : Confirm isotopic purity via (absence of proton signals at the methyl group) and mass spectrometry (MS) to verify D3 incorporation .
Q. How can researchers characterize the structural and isotopic integrity of this compound?
- NMR Spectroscopy : Use in deuterated solvents (e.g., CDCl) to confirm the absence of protons in the deuterated methyl group. A singlet at δ 2.3 ppm (acetophenone methyl group) should be absent, confirming deuteration .
- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z 151.1 (CHDO), with a +3 Da shift compared to the non-deuterated analog .
- Isotopic Purity Assay : Quantify D3 incorporation via isotope ratio mass spectrometry (IRMS) or .
Q. What are the critical considerations for isotopic labeling in kinetic studies using this compound?
- Deuterium Kinetic Isotope Effects (DKIE) : Design experiments to account for reduced reaction rates due to C-D bond strength. For example, in photodegradation studies, compare half-lives of deuterated vs. non-deuterated analogs .
- Solvent Selection : Use non-deuterated solvents to avoid interference in NMR analysis.
- Stability Monitoring : Store the compound at +4°C in inert atmospheres to prevent H/D exchange .
Advanced Research Questions
Q. How can researchers resolve contradictions in deuterium incorporation efficiency across synthetic batches?
- Root-Cause Analysis :
- Reagent Purity : Verify isotopic purity of deuterated reagents (e.g., ≥99 atom% D ).
- Reaction Conditions : Optimize pH (4–6) and temperature to minimize proton back-exchange. For example, acidic conditions may promote H/D exchange at the ketone group .
- Analytical Cross-Validation : Use orthogonal methods (e.g., NMR, MS, IRMS) to confirm results and identify batch-specific anomalies .
Q. What advanced analytical techniques are suitable for studying metabolic pathways involving this compound?
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Quantify deuterated metabolites in biological matrices with high sensitivity. Use stable isotope internal standards (e.g., -labeled analogs) to normalize matrix effects .
- Isotopic Tracing : Employ to track deuterium migration in metabolic intermediates, such as acetyl-CoA derivatives .
- Computational Modeling : Pair experimental data with density functional theory (DFT) to predict deuterium retention in enzymatic reactions .
Q. How can researchers optimize experimental designs to assess photostability of this compound?
- Light Source Calibration : Use UV-A/UV-B lamps with calibrated irradiance to simulate environmental conditions.
- Deuterium Impact Analysis : Compare degradation rates under identical conditions for deuterated vs. non-deuterated analogs. For example, a 10–15% reduction in degradation rate is expected due to DKIE .
- Degradant Profiling : Employ GC-MS or HPLC-PDA to identify photoproducts and validate deuterium retention in stable fragments .
Q. What methodologies address discrepancies in solubility data for this compound across solvents?
- Standardized Protocols :
- Saturation Shake-Flask Method : Measure solubility in triplicate using equilibrated solvent systems (e.g., water, ethanol, hexane) at 25°C .
- Temperature Control : Use jacketed cells to maintain consistent thermal conditions.
- Data Normalization : Apply Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity and hydrogen-bonding capacity .
Methodological Notes
- Safety and Compliance : Conduct hazard assessments for deuterated reagents (e.g., Methyl-d3 methanesulfonate) per ACS guidelines, including gas evolution and solvent flammability risks .
- Data Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in open-access repositories with metadata on experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
